((2-(3-(Bromomethyl)phenyl)propan-2-yl)oxy)triethylsilane
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Overview
Description
((2-(3-(Bromomethyl)phenyl)propan-2-yl)oxy)triethylsilane is an organosilicon compound with the molecular formula C16H27BrOSi. It is a versatile intermediate used in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2-(3-(Bromomethyl)phenyl)propan-2-yl)oxy)triethylsilane typically involves the reaction of 2-(3-(Bromomethyl)phenyl)propan-2-ol with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Chemical Reactions Analysis
Types of Reactions
((2-(3-(Bromomethyl)phenyl)propan-2-yl)oxy)triethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
Chemistry
((2-(3-(Bromomethyl)phenyl)propan-2-yl)oxy)triethylsilane is used as a building block in organic synthesis, particularly in the preparation of complex molecules through cross-coupling reactions such as Suzuki-Miyaura coupling .
Biology
In biological research, this compound can be used to modify biomolecules, enabling the study of biological pathways and interactions.
Medicine
The compound is used in the synthesis of pharmaceutical intermediates, contributing to the development of new drugs and therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ((2-(3-(Bromomethyl)phenyl)propan-2-yl)oxy)triethylsilane involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The bromomethyl group can participate in nucleophilic substitution reactions, while the triethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(Bromomethyl)phenyl)propan-2-ol
- 2-(3-Bromophenyl)propan-2-ol
Uniqueness
((2-(3-(Bromomethyl)phenyl)propan-2-yl)oxy)triethylsilane is unique due to the presence of both a bromomethyl group and a triethylsilyl group, which provide distinct reactivity and stability. This combination allows for versatile applications in organic synthesis and industrial processes.
Properties
Molecular Formula |
C16H27BrOSi |
---|---|
Molecular Weight |
343.37 g/mol |
IUPAC Name |
2-[3-(bromomethyl)phenyl]propan-2-yloxy-triethylsilane |
InChI |
InChI=1S/C16H27BrOSi/c1-6-19(7-2,8-3)18-16(4,5)15-11-9-10-14(12-15)13-17/h9-12H,6-8,13H2,1-5H3 |
InChI Key |
WTHOFLLTGJPJFB-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OC(C)(C)C1=CC=CC(=C1)CBr |
Origin of Product |
United States |
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